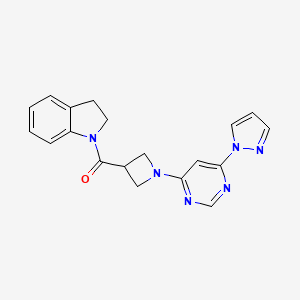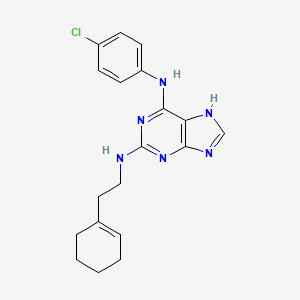
N6-(4-chlorophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)-9H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes has been explored in a study that provides insights into the preparation and characterization of such compounds. The ligand, referred to as (L), and its Cu(II), Co(II), and Ni(II) complexes were synthesized and analyzed using various analytical and spectroscopic methods. The composition of the metal complexes was determined to be [M(2)L(Cl)(4)(H(2)O)(2)], indicating a binuclear nature with the ligand acting as a monodentate entity. The synthesis process involved the formation of Schiff base ligand, which was then complexed with the respective metal ions to form the final products .
Molecular Structure Analysis
The molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was determined using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P21/c. The structure revealed a planar condensed ring system and a cyclohexane ring in a chair conformation. The azo-group is positioned equatorially, and the condensed ring is axial. The molecule features a localized CN double bond and several C–N single bonds with varying lengths. The oxygen atom is bonded to both a saturated and an unsaturated carbon atom, and the carbon-chlorine bond distance is within the expected range. The benzene ring exhibits carbon-carbon bonds and bond angles that suggest minor distortion .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving N6-(4-chlorophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)-9H-purine-2,6-diamine, the studies of related compounds suggest that the Schiff base ligand can react with metal ions to form complexes. The electrochemical properties of these complexes are characterized by various redox waves, which are indicative of the oxidation and reduction processes of the metal ions within the complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds and their metal complexes were investigated through analytical and spectroscopic methods. The conductance data suggest that the complexes are non-electrolytes. The thermal and electrochemical studies indicate that the properties of the metal complexes are influenced by the nature of the metal ion and its redox behavior. The crystallographic analysis provided detailed information on bond lengths and angles, which are crucial for understanding the physical properties of the compound .
Applications De Recherche Scientifique
Cyclin-Dependent Kinase Inhibitors
Compounds structurally related to "N6-(4-chlorophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)-9H-purine-2,6-diamine" have been identified as novel cyclin-dependent kinase inhibitors with significant biological activity. A study developed and validated a sensitive LC-MS/MS method for determining such inhibitors in rat plasma, highlighting their potential in cancer treatment research (Široká et al., 2018).
Atom Transfer Radical Polymerization
Another study explored the use of tetradentate nitrogen ligands, similar in structural complexity, in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate. This research indicates the potential of such compounds in polymer science, offering insights into controlled polymerization processes (Ibrahim et al., 2004).
Regiospecific Alkylation of Purines
Research on the regiospecific alkylation of purines has shown that certain structural orientations can protect specific sites from alkylation, providing a methodology for the synthesis of regioisomerically pure compounds. This research is relevant for the development of specific purine derivatives with potential biological applications (Zhong & Robins, 2006).
Adenosine Receptor Modulation
Compounds acting on adenosine receptors, like the structurally similar "N6-cyclopentyladenosine," have been studied for their effects on spontaneous alternation behavior in mice, suggesting a role in modifying working memory deficits induced by scopolamine (Hooper et al., 1996).
Sigma Receptor Ligands
The synthesis and receptor binding study of enantiomeric N-substituted cyclohexylamines, related in their structural complexity, revealed their high affinity for sigma receptors. This research is indicative of the potential therapeutic applications of such compounds in neuropharmacology (Radesca et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
6-N-(4-chlorophenyl)-2-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c20-14-6-8-15(9-7-14)24-18-16-17(23-12-22-16)25-19(26-18)21-11-10-13-4-2-1-3-5-13/h4,6-9,12H,1-3,5,10-11H2,(H3,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPWSSFNDXZZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=C(C(=N2)NC4=CC=C(C=C4)Cl)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(4-chlorophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)-9H-purine-2,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)

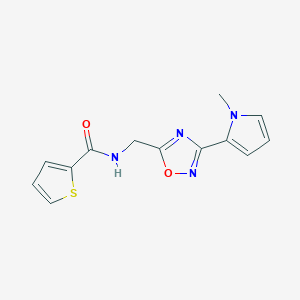
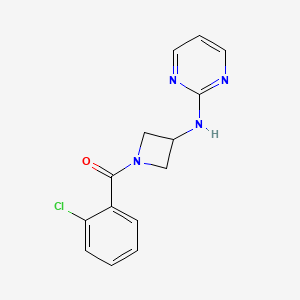
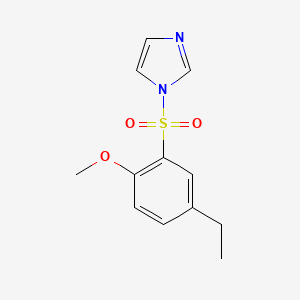
![(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2507604.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)

![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)
